

2-Bromo-6-methylaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromo-6-methylaniline

Cat. No.: B1334028

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An In-depth Technical Guide to 2-Bromo-6-methylaniline

This technical guide provides comprehensive information on **2-Bromo-6-methylaniline**, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for key reactions, and a visual representation of a common synthetic workflow.

Core Chemical Data

2-Bromo-6-methylaniline is a substituted aniline derivative with significant applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and materials science sectors.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 53848-17-2 | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Molecular Formula | C ₇ H ₈ BrN | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 105-107 °C at 205 mmHg | [1] |
| Density | 1.4780 g/mL at 25 °C | [1] |
| Refractive Index | n ₂₀ /D 1.6030 | [1] |

Experimental Protocols

2-Bromo-6-methylaniline is a versatile reagent commonly employed in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Below are detailed methodologies for two prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of 2-Bromo-6-methylaniline

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **2-Bromo-6-methylaniline** with an arylboronic acid.

Materials:

- **2-Bromo-6-methylaniline**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)
- Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

- Anhydrous, degassed organic solvent (e.g., ethyl acetate) for extraction
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate
- Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

- **Reagent Preparation:** In an oven-dried reaction vessel, combine **2-Bromo-6-methylaniline** (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
- **Catalyst and Solvent Addition:** Add the palladium catalyst to the reaction vessel. Subsequently, add the degassed solvent mixture via syringe.
- **Reaction Execution:** Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Buchwald-Hartwig Amination of 2-Bromo-6-methylaniline

This protocol provides a general method for the palladium-catalyzed amination of **2-Bromo-6-methylaniline** with a desired amine.

Materials:

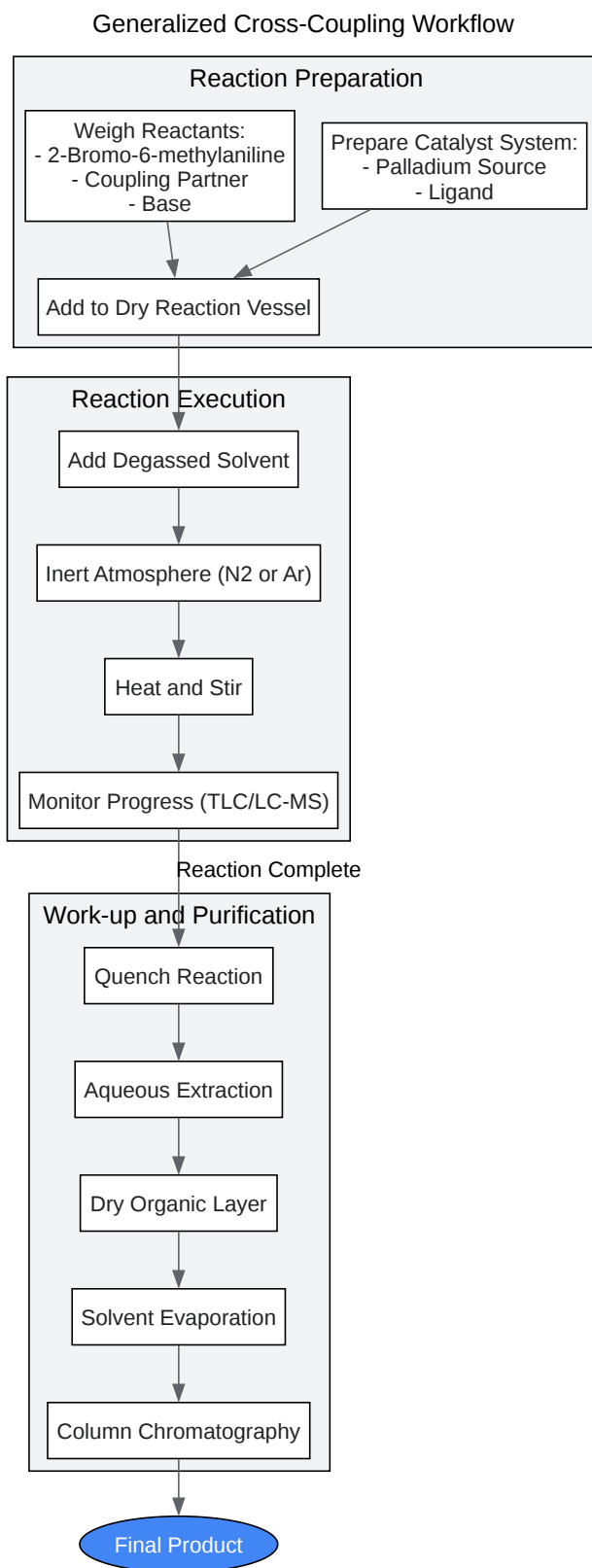
- **2-Bromo-6-methylaniline** (1.0 equivalent)
- Desired amine (1.2 equivalents)
- Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
- Phosphine ligand (e.g., XPhos, 4.4 mol%)
- Base (e.g., sodium tert-butoxide, 1.4 equivalents)
- Anhydrous, degassed solvent (e.g., toluene or dioxane)
- Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

- **Reagent Preparation:** To an oven-dried Schlenk tube, add **2-Bromo-6-methylaniline**, the desired amine, and the base.
- **Catalyst Preparation:** In a separate vial, mix the palladium source and the phosphine ligand.
- **Reaction Setup:** Add the catalyst/ligand mixture to the Schlenk tube containing the other reagents. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add the anhydrous, degassed solvent via syringe.
- **Reaction:** Heat the reaction mixture to a desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
- **Work-up and Purification:** After cooling, the reaction mixture is typically filtered and the product is purified using standard techniques such as column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a cross-coupling reaction involving **2-Bromo-6-methylaniline**, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.



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Caption: Generalized workflow for cross-coupling reactions.

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References

- 1. 2-ブロモ-6-メチルアニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
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